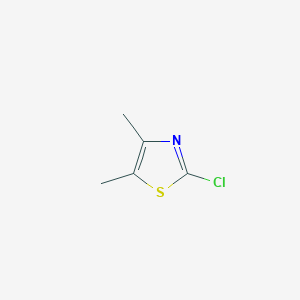

2-Chloro-4,5-dimethyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4,5-dimethyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-4,5-dimethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Various substituted thiazole derivatives with different functional groups.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Dihydrothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activities

2-Chloro-4,5-dimethyl-1,3-thiazole has demonstrated significant antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit activity against various bacterial strains, including resistant pathogens. For instance, compounds derived from thiazoles have been shown to outperform traditional antibiotics like ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Potential

Research has highlighted the potential of thiazole derivatives in cancer treatment. A study on thiazole-pyridine hybrids indicated promising anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One specific hybrid exhibited an IC50 value of 0.71 μM, suggesting superior efficacy compared to standard chemotherapeutic agents .

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives have also been explored. For example, certain synthesized compounds showed significant protective effects in seizure models with median effective doses lower than those of established medications like ethosuximide. This indicates the potential for developing new anticonvulsant drugs based on thiazole structures .

Agricultural Applications

Algicides

Recent research has focused on the synthesis of thiazole-containing compounds as potential algicides. In a study evaluating the algicidal activity of various thiazole derivatives, several compounds exhibited over 70% inhibition rates against harmful algal species at low concentrations. This suggests that thiazoles could be effective in managing algal blooms in aquatic environments .

Pesticide Development

Thiazoles serve as valuable intermediates in the synthesis of pesticides. The structural versatility of thiazoles allows for modifications that enhance their biological activity against pests while minimizing toxicity to non-target organisms. For instance, the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole has been explored as a precursor for various pesticide formulations .

Chemical Synthesis and Structure-Activity Relationships

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that allow for the incorporation of different functional groups. These modifications can significantly influence the biological activity of the resulting compounds. For example, structure-activity relationship (SAR) studies have identified that certain substitutions on the thiazole ring enhance antimicrobial and anticancer activities .

Case Study: Thiazole Derivatives

A series of thiazole derivatives were synthesized and tested for their biological activities. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity against bacterial strains and cancer cell lines. This highlights the importance of SAR in guiding the design of new therapeutic agents based on thiazole structures .

Mécanisme D'action

The mechanism of action of 2-Chloro-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1,3-thiazole: Lacks the methyl groups at positions 4 and 5, which can affect its reactivity and biological activity.

4,5-Dimethyl-1,3-thiazole: Does not have the chlorine atom, leading to different chemical properties and applications.

2-Amino-4,5-dimethyl-1,3-thiazole:

Uniqueness

2-Chloro-4,5-dimethyl-1,3-thiazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Activité Biologique

2-Chloro-4,5-dimethyl-1,3-thiazole (CDMT) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of CDMT is C5H6ClNS, with a molecular weight of approximately 161.65 g/mol. The compound features a thiazole ring with chlorine and methyl substituents, contributing to its unique reactivity. The synthesis of CDMT can be achieved through various methods, including chlorination reactions and cyclization processes.

Synthesis Methods:

- Chlorination: The introduction of the chloro group can be done using chlorinating agents like thionyl chloride.

- Cyclization: The thiazole ring can be formed through reactions involving appropriate precursors under controlled conditions.

Biological Activity

CDMT exhibits a range of biological activities that make it a candidate for pharmacological studies. Notably, compounds in the thiazole family are often investigated for their antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Thiazole derivatives, including CDMT, have shown significant antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus: Studies indicate that CDMT and its derivatives inhibit the growth of this bacterium.

- Escherichia coli: Similar inhibitory effects have been observed against E. coli.

| Compound | Activity | Reference |

|---|---|---|

| CDMT | Antimicrobial against S. aureus | |

| CDMT | Antimicrobial against E. coli |

Antifungal Activity

Research has demonstrated that CDMT also possesses antifungal properties. It has been tested against several fungal strains, showing promising results in inhibiting fungal growth.

Anticancer Properties

The anticancer potential of CDMT has been explored in various studies. For example:

- Cell Line Studies: In vitro studies on liver carcinoma cell lines (HEPG2) have shown that CDMT induces apoptosis and inhibits cell proliferation.

The exact mechanism of action for CDMT is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction modulates various biochemical pathways, potentially leading to its observed biological effects.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of CDMT against clinical isolates of bacteria and fungi. The results indicated that CDMT exhibited significant activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent. -

Anticancer Activity Evaluation:

In a recent investigation published in Cancer Letters, researchers assessed the anticancer effects of CDMT on multiple cancer cell lines. The findings revealed that CDMT significantly reduced cell viability and induced apoptosis in HEPG2 cells, highlighting its potential as an anticancer drug candidate.

Propriétés

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMPHXLKDRAIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.